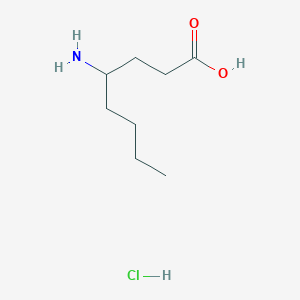

4-Aminooctanoic acid;hydrochloride

CAS No.:

Cat. No.: VC10464046

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClNO2 |

|---|---|

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | 4-aminooctanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |

| Standard InChI Key | GFQZJUOQIGREEP-UHFFFAOYSA-N |

| SMILES | CCCCC(CCC(=O)O)N.Cl |

| Canonical SMILES | CCCCC(CCC(=O)O)N.Cl |

Introduction

Structural and Molecular Characteristics

4-Aminooctanoic acid hydrochloride consists of an eight-carbon aliphatic chain with an amino group (-NH₂) at the fourth carbon and a carboxyl group (-COOH) at the terminal position, neutralized as a hydrochloride salt. Key molecular features include:

The hydrochloride salt enhances solubility in polar solvents, a trait observed in 4-aminobutyric acid hydrochloride (solubility: ~500 mg/mL in water) . The amino and carboxyl groups confer pH-dependent ionization, influencing hydration and volumetric properties as seen in α,ω-aminocarboxylic acids .

Synthesis and Production Strategies

Chemical Synthesis Pathways

While no direct synthesis protocols for 4-aminooctanoic acid hydrochloride are documented, methods for analogous hydrochlorinated amino acids suggest viable routes:

Boc-Protected Amination

A procedure for 4-aminobutyric acid hydrochloride involves deprotection of Boc-protected precursors in dichloromethane (CH₂Cl₂) and 1,4-dioxane under inert atmospheres . For 4-aminooctanoic acid, a similar approach could use Boc-octanoic acid derivatives, followed by HCl-mediated deprotection.

General Procedure (Adapted from ):

-

Dissolve Boc-4-aminooctanoic acid in CH₂Cl₂.

-

Add 4M HCl in 1,4-dioxane, stir at 20°C for 20–60 minutes.

-

Evaporate solvents to isolate the hydrochloride salt.

Yield Considerations:

Reaction efficiency depends on steric effects from the longer carbon chain, potentially reducing yields compared to shorter analogs like 4-aminobutyric acid .

Enzymatic and Sustainable Approaches

Engineered glutamate dehydrogenases (GDHs) have been used to synthesize (R)-4-aminopentanoic acid from levulinic acid with >99% enantiomeric excess . Extending this to 4-aminooctanoic acid would require substrate engineering for longer-chain keto acids. Key steps include:

-

Substrate Modification: Use octanoic acid derivatives (e.g., 4-ketooctanoic acid) as substrates.

-

Enzyme Engineering: Mutate GDH residues (e.g., K116Q/N348M in Escherichia coli GDH) to accommodate bulkier substrates .

Physicochemical and Thermodynamic Properties

Volumetric and Compressibility Profiles

Studies on α,ω-aminocarboxylic acids reveal that ionization of terminal groups significantly affects partial molar volumes (V°) and adiabatic compressibilities (Kₛ) . For 4-aminooctanoic acid hydrochloride:

-

Neutralization Effects: Protonation of the amino group (-NH₃⁺) and deprotonation of the carboxylate (-COO⁻) alter hydration shells, reducing V° by ~10–15 cm³/mol compared to the non-ionized form .

-

pH Dependence: At physiological pH (7.4), the compound exists as a zwitterion, with compressibility contributions from electrostricted water molecules .

Thermal Stability and Solubility

Data from 4-aminocinnamic acid hydrochloride (melting point: 265–270°C ) suggest moderate thermal stability for 4-aminooctanoic acid hydrochloride. Solubility in water is expected to exceed 200 mg/mL, akin to 4-aminobutyric acid hydrochloride .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume